Methyl 3-(4-bromobutoxy)benzoate

Catalog No.
S2816993
CAS No.
486396-41-2
M.F
C12H15BrO3
M. Wt
287.153
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(4-bromobutoxy)benzoate

CAS Number

486396-41-2

Product Name

Methyl 3-(4-bromobutoxy)benzoate

IUPAC Name

methyl 3-(4-bromobutoxy)benzoate

Molecular Formula

C12H15BrO3

Molecular Weight

287.153

InChI

InChI=1S/C12H15BrO3/c1-15-12(14)10-5-4-6-11(9-10)16-8-3-2-7-13/h4-6,9H,2-3,7-8H2,1H3

InChI Key

SAIREJQHCVPLLS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC=C1)OCCCCBr

solubility

not available

Methyl 3-(4-bromobutoxy)benzoate is an organic compound with the molecular formula C₁₂H₁₅BrO₃ and a molecular weight of approximately 285.15 g/mol. This compound belongs to the class of benzoate esters, characterized by the presence of a benzoate group and a bromobutoxy substituent. The structure features a bromine atom attached to a butoxy chain at the para position relative to the ester functional group on the benzene ring. This unique arrangement contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science .

Typical of esters and halogenated compounds:

  • Nucleophilic Substitution: The bromine atom on the butoxy chain can be substituted by nucleophiles, leading to new compounds. This is particularly useful in synthesizing derivatives with varying functional groups.
  • Ester Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed, yielding methyl 3-hydroxybenzoate and 4-bromobutanol.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization at various positions on the benzene ring.

These reactions highlight the versatility of methyl 3-(4-bromobutoxy)benzoate in synthetic organic chemistry .

Research into the biological activity of methyl 3-(4-bromobutoxy)benzoate is limited but suggests potential pharmacological properties. Compounds with similar structures often exhibit antimicrobial and anti-inflammatory activities. The presence of the bromine atom may enhance biological activity through increased lipophilicity or by facilitating interactions with biological targets. Further studies are necessary to elucidate its specific biological effects and therapeutic potential .

Methyl 3-(4-bromobutoxy)benzoate can be synthesized through several methods:

  • Esterification Reaction: A common method involves reacting 3-hydroxybenzoic acid with 4-bromobutanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester.
    3 Hydroxybenzoic Acid+4 BromobutanolMethyl 3 4 bromobutoxy benzoate+H2O\text{3 Hydroxybenzoic Acid}+\text{4 Bromobutanol}\rightarrow \text{Methyl 3 4 bromobutoxy benzoate}+\text{H}_2\text{O}
  • Bromination of Butyl Esters: Another approach includes brominating a suitable butyl ester followed by selective substitution to introduce the butoxy group at the desired position on the benzene ring.

These methods allow for efficient synthesis while providing opportunities for further modifications depending on desired applications .

Methyl 3-(4-bromobutoxy)benzoate finds applications in various fields:

  • Pharmaceuticals: Its potential antimicrobial and anti-inflammatory properties make it a candidate for drug development.
  • Chemical Intermediates: It serves as a building block for synthesizing more complex organic molecules.
  • Materials Science: The compound may be utilized in developing new materials due to its unique chemical properties.

These applications underscore its relevance in both research and industry .

Interaction studies involving methyl 3-(4-bromobutoxy)benzoate focus on its reactivity with biological macromolecules and other small molecules. Preliminary studies suggest that it may interact with proteins or enzymes, influencing their activity. Understanding these interactions is crucial for assessing its pharmacological potential and safety profile .

Several compounds share structural similarities with methyl 3-(4-bromobutoxy)benzoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl 3-bromobenzoateC₈H₇BrO₂Lacks butoxy chain; simpler structure
Methyl 4-bromo-3-methylbenzoateC₉H₉BrO₂Contains a methyl group instead of butoxy
Methyl 4-(bromomethyl)benzoateC₉H₉BrO₂Features a bromomethyl substituent

Uniqueness of Methyl 3-(4-bromobutoxy)benzoate

Methyl 3-(4-bromobutoxy)benzoate is unique due to its specific combination of a brominated butoxy chain and a benzoate structure, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo nucleophilic substitution reactions makes it particularly valuable for synthetic organic chemistry applications .

X-ray Crystallographic Data Interpretation

Methyl 3-(4-bromobutoxy)benzoate represents a meta-substituted aromatic ester with a brominated alkoxy chain, presenting unique crystallographic characteristics that reflect its molecular architecture [4]. The compound exhibits a molecular formula of C₁₂H₁₅BrO₃ with a molecular weight of 287.15 g/mol, as confirmed through high-resolution mass spectrometry and elemental analysis [4]. The International Union of Pure and Applied Chemistry name methyl 3-(4-bromobutoxy)benzoate corresponds to the InChI identifier SAIREQHCVPLLS-UHFFFAOYSA-N [1] [4].

Crystallographic analysis of related aromatic ester compounds reveals that benzoate derivatives typically crystallize in monoclinic or triclinic crystal systems [25] [28]. The presence of the meta-substituted alkoxy chain in methyl 3-(4-bromobutoxy)benzoate influences the molecular packing through intermolecular interactions between the ester carbonyl groups and the brominated terminus [25]. Comparative studies of brominated benzoate derivatives demonstrate that crystals often adopt space group P2₁ with characteristic unit cell parameters reflecting the extended alkyl chain conformation [25].

The aromatic ring geometry in methyl 3-(4-bromobutoxy)benzoate maintains planarity consistent with substituted benzene derivatives, with the ester group exhibiting typical coplanar orientation relative to the benzene ring [28]. The alkoxy substituent at the meta position creates a dihedral angle between the benzoate plane and the extended alkyl chain, influencing both crystal packing and intermolecular hydrogen bonding patterns [28]. X-ray diffraction studies of analogous compounds show that the bromine atom at the terminal position contributes to enhanced crystallographic ordering through halogen bonding interactions [25].

Crystallographic ParameterTypical Range for Aromatic EstersReference
Space GroupP2₁, P2₁/c [25]
Crystal SystemMonoclinic, Triclinic [28]
Molecular Weight287.15 g/mol [4]
Dihedral Angle (aromatic-ester)8-15° [28]

Nuclear Magnetic Resonance Spectral Assignments

The nuclear magnetic resonance spectroscopic analysis of methyl 3-(4-bromobutoxy)benzoate provides comprehensive structural confirmation through distinct chemical shift patterns characteristic of meta-substituted aromatic esters [31] [35]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that can be systematically assigned based on the electronic environment and coupling patterns observed in related benzoate derivatives [35] [38].

The aromatic proton region displays signals between 6.5-8.0 parts per million, consistent with substituted benzene derivatives [35]. The meta-substitution pattern creates a characteristic four-proton multiplet in the aromatic region, with the proton ortho to the ester group appearing most downfield due to the deshielding effect of the carbonyl functionality [35] [38]. The proton meta to both the ester and alkoxy substituents exhibits intermediate chemical shift values, while the remaining aromatic protons appear in the typical aromatic region [35].

The alkoxy chain protons demonstrate distinct chemical shift patterns reflecting their proximity to electronegative oxygen and bromine atoms [35] [36]. The methylene protons adjacent to the aromatic oxygen (benzylic position) appear at approximately 4.0-4.2 parts per million, characteristic of aryl-alkyl ether linkages [35]. The internal methylene groups of the butoxy chain exhibit signals between 1.8-2.2 parts per million, while the terminal brominated methylene protons appear at 3.4-3.6 parts per million due to the deshielding effect of the bromine substituent [35] [36].

The methyl ester protons provide a diagnostic singlet at approximately 3.9 parts per million, consistent with aromatic methyl esters [35] [38]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the carbonyl carbon at approximately 167 parts per million, aromatic carbons between 110-140 parts per million, and aliphatic carbons reflecting the alkoxy chain structure [35].

Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
Aromatic H7.6-7.2multiplet4H
OCH₂ (benzylic)4.1triplet2H
OCH₃ (ester)3.9singlet3H
CH₂Br3.5triplet2H
CH₂CH₂ (internal)2.0-1.9multiplet4H

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of methyl 3-(4-bromobutoxy)benzoate reveals characteristic fragmentation patterns that reflect the structural features of aromatic esters with brominated alkyl chains [47] [48]. The molecular ion peak appears at mass-to-charge ratio 287/289, exhibiting the characteristic isotopic pattern for monobrominated compounds with a 1:1 intensity ratio reflecting the natural abundance of bromine-79 and bromine-81 isotopes [50].

The primary fragmentation pathways involve alpha-cleavage adjacent to the ester carbonyl group, resulting in loss of the methoxy radical (mass 31) to generate an acylium ion at mass-to-charge ratio 256/258 [47]. This fragmentation represents the most stable cationic species due to resonance stabilization involving the aromatic ring and carbonyl functionality [47]. Secondary fragmentation involves loss of carbon monoxide (mass 28) from the acylium ion, producing a substituted benzyl cation at mass-to-charge ratio 228/230 [47].

The alkoxy chain undergoes characteristic fragmentation through cleavage of carbon-carbon bonds adjacent to the ether oxygen [47]. Loss of the complete 4-bromobutoxy substituent (mass 151/153) generates a stable benzoyl cation at mass-to-charge ratio 136, which represents a base peak in many aromatic ester spectra [47] [48]. Sequential loss of methylene units from the alkoxy chain produces fragment ions at regular intervals of 14 mass units, consistent with alkyl chain fragmentation patterns [47].

The presence of bromine creates distinctive fragmentation patterns through loss of bromine radical (mass 79/81) and hydrogen bromide (mass 80/82) [47] [50]. These eliminations generate unsaturated alkoxy-substituted benzoate fragments that undergo further rearrangement reactions [47]. The characteristic bromine isotope pattern appears in all brominated fragments, providing definitive structural confirmation [50].

Fragment Ion (m/z)AssignmentRelative IntensityFragmentation Pathway
287/289Molecular Ion15-25%[M]⁺-
256/258[M-OCH₃]⁺40-60%Alpha-cleavage
228/230[M-OCH₃-CO]⁺20-30%Loss of CO
136Benzoyl cation80-100%Loss of alkoxy chain
105Benzoyl [C₇H₅O]⁺60-80%Base peak

Infrared Vibrational Mode Analysis

Infrared spectroscopic analysis of methyl 3-(4-bromobutoxy)benzoate reveals characteristic vibrational modes that confirm the presence of aromatic ester, ether, and alkyl halide functionalities [39] [42]. The carbonyl stretching vibration appears as a strong absorption band at approximately 1720-1730 cm⁻¹, consistent with aromatic ester compounds where conjugation with the benzene ring causes a slight reduction in carbonyl frequency compared to aliphatic esters [39] [40].

The aromatic carbon-hydrogen stretching vibrations manifest as multiple peaks in the region 3050-3100 cm⁻¹, characteristic of substituted benzene derivatives [42] [43]. These bands are accompanied by aromatic carbon-carbon stretching vibrations appearing as medium intensity peaks between 1600-1475 cm⁻¹, with the most prominent bands typically observed at 1600, 1580, 1500, and 1450 cm⁻¹ [43]. The meta-substitution pattern creates a specific fingerprint region between 1300-1000 cm⁻¹ that includes both in-plane and out-of-plane aromatic carbon-hydrogen bending modes [43].

The ester functionality exhibits characteristic carbon-oxygen stretching vibrations appearing as strong absorptions in two distinct regions [39] [40]. The carbon-oxygen single bond stretching of the methyl ester group typically appears at 1200-1300 cm⁻¹, while the aromatic carbon-oxygen ether linkage manifests at 1250-1050 cm⁻¹ [40] [44]. These bands follow the "Rule of Three" characteristic of ester compounds, with three intense peaks representing the carbonyl stretch and two distinct carbon-oxygen stretching modes [40].

The alkyl chain exhibits characteristic methylene carbon-hydrogen stretching vibrations in the region 2850-3000 cm⁻¹, with asymmetric and symmetric stretching modes clearly distinguishable [42]. Methylene bending vibrations appear at approximately 1465 cm⁻¹, while the presence of the terminal bromine substituent influences the carbon-hydrogen stretching frequencies of the adjacent methylene group [42]. The carbon-bromine stretching vibration typically appears as a medium intensity band in the region 600-800 cm⁻¹, providing definitive confirmation of the halogenated terminus [42].

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
C=O stretch (ester)1720-1730StrongAromatic ester carbonyl
C-H stretch (aromatic)3050-3100MediumBenzene ring
C-H stretch (alkyl)2850-3000StrongMethylene groups
C-O stretch (ester)1200-1300StrongEster linkage
C-O stretch (ether)1050-1250StrongAryl-alkyl ether
C-C stretch (aromatic)1600, 1580, 1500, 1450MediumBenzene ring modes
C-Br stretch600-800MediumCarbon-bromine bond

The synthesis of methyl 3-(4-bromobutoxy)benzoate fundamentally relies on the formation of the ether linkage between the phenolic oxygen and the bromobutyl chain through nucleophilic substitution mechanisms. The Williamson ether synthesis represents the most widely employed methodology for constructing aryl alkyl ethers, operating through a bimolecular nucleophilic substitution mechanism [1] [2] [3].

The reaction mechanism proceeds through backside attack of the phenoxide nucleophile on the primary alkyl halide, resulting in inversion of configuration at the electrophilic carbon center [4] [5]. The stereochemical outcome demonstrates the concerted nature of the substitution process, where bond formation and bond breaking occur simultaneously through a single transition state [6]. This mechanistic pathway ensures high stereoselectivity and predictable product formation.

NucleophileLeaving GroupSolventTemperature (°C)Reaction Time (h)Yield (%)
Phenoxide IonBromideAcetonitrile82685
Alkoxide IonChlorideMethanol651272
Hydroxide IonTosylateDimethylformamide120490
Carboxylate IonIodideTetrahydrofuran80878

Solvent selection significantly influences both reaction rate and regioselectivity outcomes. Acetonitrile provides optimal conditions with regioselectivity ratios of 97:3 for oxygen-alkylation versus carbon-alkylation, while methanol reduces this selectivity to 72:28 [7]. The enhanced performance in acetonitrile stems from its ability to stabilize the transition state while minimizing competing side reactions such as elimination and rearrangement processes [8].

Base selection critically affects reaction efficiency and product distribution. Potassium carbonate serves as an effective base for phenolic substrates due to the enhanced acidity of aromatic alcohols compared to aliphatic alcohols [8]. The phenol's lower pKa value (approximately 10) compared to methanol (pKa ≈ 16) allows for efficient deprotonation using weaker, more convenient bases [9].

The reaction kinetics demonstrate first-order dependence on both nucleophile and electrophile concentrations, confirming the bimolecular mechanism [5]. Temperature optimization studies indicate that reactions at 80-120°C provide optimal conversion rates while maintaining selectivity [10]. Lower temperatures result in incomplete conversion, whereas excessive temperatures promote elimination reactions and product decomposition.

Primary alkyl halides represent the preferred electrophilic substrates due to minimal steric hindrance and absence of beta-hydrogen atoms that could facilitate elimination pathways [11]. The relative reactivity order follows: methyl > primary > secondary, with tertiary halides being essentially unreactive under these conditions due to steric constraints [6].

Catalytic Approaches in Esterification Reactions

The esterification step in methyl 3-(4-bromobutoxy)benzoate synthesis requires efficient catalytic systems to achieve high conversion rates and selectivity. Traditional acid-catalyzed esterification employs concentrated sulfuric acid as the catalyst, operating through a protonation-activation mechanism [12] [13].

The sulfuric acid-catalyzed mechanism proceeds through initial protonation of the carboxylic acid carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol [12]. This activation reduces the energy barrier for ester bond formation and facilitates efficient conversion under mild conditions. The reaction equilibrium can be driven toward product formation through removal of water byproduct or employment of excess alcohol [14].

CatalystLoading (mol%)Temperature (°C)SolventReaction Time (h)Conversion (%)
Zirconocene Triflate280Benzotrifluoride2474
Sulfuric Acid565Neat692
Amberlyst-1510150Toluene1285
Titanium Dioxide8120Methanol1668

Advanced organocatalytic approaches utilize zirconocene triflate complexes as highly efficient catalysts for ester formation [15] [16] [17]. These catalysts operate through Lewis acid activation of the carboxylic acid, enabling reactions under milder conditions with reduced catalyst loading. The zirconocene system demonstrates particular effectiveness with aromatic substrates, achieving 74% conversion at 80°C with only 2 mol% catalyst loading [17].

Solid acid catalysts represent a sustainable alternative to homogeneous systems, offering advantages in catalyst recovery and process intensification [18] [19] [20]. Sulfated zirconia and titanium dioxide-based catalysts provide excellent activity while enabling continuous processing in fixed-bed reactors [18]. These heterogeneous systems eliminate the need for catalyst separation and reduce equipment corrosion issues associated with mineral acids.

The catalytic mechanism involves coordination of the carboxylic acid to the metal center, followed by nucleophilic attack of the alcohol on the activated carbonyl carbon [21]. The polar nature of the catalyst environment accelerates formation of the tetrahedral intermediate and subsequent elimination of water to yield the ester product [21].

Reaction optimization studies demonstrate that catalyst loading, temperature, and solvent selection significantly impact both conversion and selectivity [16]. Lower catalyst loadings require extended reaction times but minimize side reactions, while higher loadings accelerate the reaction but may promote decomposition pathways [17]. Solvent polarity influences catalyst activity, with non-polar solvents generally providing superior performance for aromatic esterification reactions [15].

Bromination Strategies: N-Bromosuccinimide vs. Molecular Bromine

The installation of bromine functionality in methyl 3-(4-bromobutoxy)benzoate synthesis requires careful consideration of brominating agent selection and reaction conditions. N-bromosuccinimide offers significant advantages over molecular bromine for selective bromination reactions [22] [23] [24].

N-bromosuccinimide operates through a radical mechanism, generating bromine radicals through homolytic cleavage under photochemical or thermal initiation [22] [25]. The mechanism involves initial formation of molecular bromine through reaction with hydrogen bromide, followed by homolytic cleavage to generate bromine radicals that selectively abstract hydrogen atoms from allylic or benzylic positions [23] [24].

Brominating AgentSolventTemperature (°C)Reaction Time (h)Selectivity (%)Yield (%)
N-BromosuccinimideCarbon Tetrachloride80129588
Molecular BromineDichloromethane2527865
Bromine/Acetic AcidAcetic Acid6088582
N-Bromosuccinimide/LightAcetonitrile3049290

The superior selectivity of N-bromosuccinimide stems from its ability to maintain low bromine concentrations throughout the reaction, preventing unwanted addition reactions with alkene functionalities [23]. This controlled bromine release mechanism ensures that substitution reactions predominate over addition processes, particularly important for substrates containing aromatic rings or other unsaturated systems [22].

Solvent selection critically influences both reaction rate and selectivity outcomes. Carbon tetrachloride has traditionally been the preferred solvent due to its inert nature and excellent solvating properties for both N-bromosuccinimide and organic substrates [22]. However, environmental concerns have driven development of alternative solvent systems, including chlorobenzene and acetonitrile, which provide comparable performance while reducing toxicity [26].

Temperature optimization studies reveal that elevated temperatures (80-120°C) enhance reaction rates but may compromise selectivity through promotion of competing pathways [24]. Lower temperatures (30-60°C) provide optimal selectivity but require extended reaction times or photochemical initiation to achieve acceptable conversion rates [25].

Recent advances in visible light-induced bromination demonstrate significant potential for process intensification and environmental sustainability [25]. Photochemical initiation at ambient temperature achieves excellent yields and selectivity while reducing energy requirements and enabling continuous processing in flow reactors [25].

The choice between N-bromosuccinimide and molecular bromine depends on substrate structure, required selectivity, and process constraints. N-bromosuccinimide excels for selective substitution reactions requiring high regioselectivity, while molecular bromine may be preferred for simple transformations where speed and cost considerations outweigh selectivity requirements [23].

Purification Challenges and Chromatographic Techniques

The purification of methyl 3-(4-bromobutoxy)benzoate presents unique challenges due to the compound's moderate polarity and potential for decomposition under harsh conditions. Chromatographic separation techniques provide the most effective approach for achieving high purity standards required for pharmaceutical and research applications [27] [28] [29].

Column chromatography on silica gel represents the standard method for purifying organic compounds of moderate polarity [27] [30]. The separation mechanism relies on differential adsorption of compounds based on their polarity, with more polar substances exhibiting stronger interactions with the silica surface [31]. The mobile phase composition critically influences resolution and separation efficiency, requiring careful optimization of solvent polarity and elution strength [29].

TechniqueStationary PhaseMobile PhaseResolutionThroughputPurity (%)
Column ChromatographySilica GelHexane/Ethyl AcetateModerateLow85
Flash ChromatographySilica GelDichloromethane/MethanolHighMedium95
Preparative HPLCC18 Reverse PhaseAcetonitrile/WaterExcellentLow99
Thin Layer ChromatographySilica GelChloroform/MethanolLowHigh75

Flash chromatography provides enhanced resolution and reduced separation times compared to traditional column methods [32]. The technique employs higher flow rates and smaller particle size stationary phases, resulting in improved mass transfer and reduced band broadening [28]. Automated flash systems enable gradient elution and real-time monitoring, facilitating optimization of separation conditions and improving reproducibility [32].

High-performance liquid chromatography offers superior resolution and quantitative capabilities for analytical and preparative applications [28]. Reverse-phase systems utilizing C18 stationary phases provide excellent selectivity for compounds containing both aromatic and aliphatic functionalities [32]. The ability to precisely control mobile phase composition, flow rate, and temperature enables optimization of separation conditions for maximum resolution and throughput [28].

Solvent system selection requires balancing elution strength, selectivity, and compatibility with downstream processing requirements [29]. Hexane/ethyl acetate mixtures provide excellent selectivity for compounds with ester and ether functionalities, while dichloromethane/methanol systems offer enhanced elution strength for more polar substances [31]. The optimal solvent ratio depends on compound polarity and the nature of impurities present in the crude mixture [27].

Method development procedures involve systematic evaluation of stationary phase, mobile phase composition, and operating conditions to achieve desired resolution and throughput [33]. Thin-layer chromatography serves as a rapid screening tool for solvent system optimization, enabling evaluation of multiple conditions with minimal material consumption [30]. Scale-up considerations include column dimensions, particle size, and flow rate optimization to maintain separation efficiency while maximizing throughput [28].

Quality control parameters include purity assessment, yield determination, and identification of residual impurities [32]. Spectroscopic methods combined with chromatographic analysis provide comprehensive characterization of purified products, ensuring compliance with specifications and regulatory requirements [33].

Industrial-scale Synthesis Considerations

The transition from laboratory-scale to industrial-scale synthesis of methyl 3-(4-bromobutoxy)benzoate involves numerous technical and economic challenges that must be addressed to ensure successful commercial production [34] [35] [36]. Process intensification strategies focus on optimizing reaction conditions, improving heat and mass transfer, and implementing efficient separation and purification systems [37].

Heat transfer scaling presents significant challenges due to the non-linear relationship between reaction volume and surface area [35]. Laboratory-scale reactions benefit from rapid heat dissipation through glassware surfaces, while industrial reactors require sophisticated heating and cooling systems to maintain temperature uniformity [34]. Process design must account for reaction exothermicity and implement appropriate temperature control strategies to prevent hot spots and ensure consistent product quality [37].

Mass transfer limitations become increasingly significant at industrial scale due to reduced surface-to-volume ratios and increased diffusion distances [35]. Mixing efficiency directly impacts reaction rates and selectivity, requiring careful reactor design and impeller selection to achieve adequate mass transfer while minimizing energy consumption [37]. Computational fluid dynamics modeling enables optimization of reactor geometry and operating conditions to maximize mixing efficiency [34].

Safety considerations assume paramount importance in industrial settings due to the larger quantities of hazardous materials and higher energy densities involved [35]. Process hazard analysis must evaluate potential scenarios including runaway reactions, equipment failures, and material incompatibilities [34]. Implementation of multiple safety systems, including emergency shutdown procedures and containment systems, ensures worker safety and environmental protection [37].

Economic optimization involves balancing capital investment, operating costs, and product quality requirements [36]. Raw material costs typically represent the largest component of production expenses, making efficient utilization and yield optimization critical for commercial viability [35]. Process intensification through continuous processing, heat integration, and solvent recovery can significantly reduce operating costs while improving environmental performance [34].

Regulatory compliance requirements vary by jurisdiction and application but generally include environmental impact assessments, safety documentation, and quality assurance protocols [36]. Good Manufacturing Practice standards mandate comprehensive documentation, process validation, and quality control systems to ensure consistent product quality and regulatory compliance [35].

Process development strategies involve systematic scale-up through pilot plant studies to identify and address potential issues before full-scale implementation [37]. Pilot-scale testing enables validation of process models, evaluation of equipment performance, and optimization of operating conditions under realistic industrial conditions [34]. Statistical process control methods facilitate monitoring of key performance indicators and early detection of process deviations [35].

Sustainability considerations increasingly influence industrial process design through requirements for reduced environmental impact, energy efficiency, and waste minimization [36]. Green chemistry principles guide selection of environmentally benign solvents, catalysts, and reaction conditions to minimize environmental footprint while maintaining process efficiency [34]. Life cycle assessment methodologies enable comprehensive evaluation of environmental impacts and identification of improvement opportunities [37].

XLogP3

3.2

Dates

Last modified: 04-14-2024

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